molecular formula C19H24Cl3N7O6 B593721 (6R,S)-5,6,7,8-Tetrahydrofolic Acid (hydrochloride) CAS No. 150731-85-4

(6R,S)-5,6,7,8-Tetrahydrofolic Acid (hydrochloride)

Cat. No. B593721
CAS RN: 150731-85-4
M. Wt: 554.8
InChI Key: PODZJLOKQRGHJH-WMBFYOGGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(6R,S)-5,6,7,8-Tetrahydrofolic acid (THFA)” is the reduced form of folic acid. It serves as a cofactor in methyltransferase reactions and is the major one-carbon carrier in one carbon metabolism . Its metabolites participate in the synthesis of thymidine for incorporation into DNA or the synthesis of purines, as well as in the formation of methionine .


Molecular Structure Analysis

The molecular formula of “(6R,S)-5,6,7,8-Tetrahydrofolic Acid (hydrochloride)” is C19H23N7O6 • 3HCl . The SMILES representation is O=C1C2=C (NCC (CNC3=CC=C (C (N [C@H] (C (O)=O)CCC (O)=O)=O)C=C3)N2)NC (N)=N1.Cl.Cl.Cl .


Physical And Chemical Properties Analysis

The molecular weight of “(6R,S)-5,6,7,8-Tetrahydrofolic Acid (hydrochloride)” is 554.8 . It is a crystalline solid . Its solubility is 10 mg/ml in DMF, 20 mg/ml in DMSO, and 0.5 mg/ml in DMSO:PBS (pH 7.2) (1:1) .

Scientific Research Applications

  • Measurement in Human Serum and Blood : (6R,S)-5,6,7,8-Tetrahydrofolic Acid can be measured in human serum and whole blood using high-performance liquid chromatography (HPLC), providing a sensitive and rapid technique for medical and biochemical analyses (Leeming et al., 1990).

  • Separation of Diastereoisomers : The diastereoisomers of tetrahydrofolic acid can be separated effectively using derivatization with chiral auxiliary reagents, a crucial process in chiral chemistry and pharmaceuticals (Owens et al., 1993).

  • Study of Autoxidation : Research on the autoxidation of (6R,S)-5,6,7,8-Tetrahydrofolic Acid reveals insights into its stability and degradation, which is significant for its storage and pharmaceutical use (Blair Ja et al., 1975).

  • Synthesis of Analogues for Antitumor Activity : Synthesis of analogues like 5-deaza-5,6,7,8-tetrahydrofolic acid and its derivatives has shown potent growth inhibition against leukemic cells, indicating its potential in cancer therapy (Taylor et al., 1989).

  • Influence in Thermal Treatments : The presence of reducing carbohydrates like glucose and fructose significantly influences the degradation of (6R,S)-5,6,7,8-Tetrahydrofolic Acid during thermal treatments, which is essential for food chemistry and nutrition science (Verlinde et al., 2010).

  • Electrochemical Synthesis : An electrochemical method has been developed for synthesizing 5,6,7,8-tetrahydrofolic acid from folic acid, showcasing an innovative approach in synthetic chemistry (Kwee et al., 1979).

  • Characterization of Dissociation Constants : Understanding the dissociation constants of tetrahydrofolic acid is crucial for its application in biochemical and pharmaceutical research (Kallen et al., 1966).

  • Resistance to Antifolate Agents in Cancer : Research on the resistance of human leukemia cells to antifolate agents like 5,10-dideaza-5,6,7,8-tetrahydrofolic acid provides insights into cancer treatment and drug resistance mechanisms (Pizzorno et al., 1995).

Mechanism of Action

Target of Action

The primary target of (6R,S)-5,6,7,8-Tetrahydrofolic Acid (Hydrochloride) is the endothelial nitric oxide synthase (NOS) . This enzyme plays a crucial role in the production of nitric oxide, a vasodilator and atheroprotective mediator .

Mode of Action

The compound acts as a cofactor for endothelial nitric oxide synthase, promoting the synthesis of nitric oxide by facilitating electron transfer from the reductase domain of NOS to arginine . When the enzyme is depleted of this compound, it synthesizes superoxide rather than nitric oxide .

Biochemical Pathways

The compound influences the nitric oxide synthesis pathway. Changes in its availability can lead to a reduction in nitric oxide synthesis and the generation of NOS-derived superoxide, which has been implicated in the development of endothelial dysfunction .

Pharmacokinetics

The pharmacokinetics of the compound have been studied in humans during constant high-dose intravenous infusion . The bioactive metabolite (6S)-5-methyltetrahydrofolic acid reached a median steady-state plasma concentration of 5.7 µm . The lowest plasma concentrations at steady-state were 1.86 µm (6S)-folinic acid and 3.12 µm (6S)-5-methyltetrahydrofolic acid . The renal clearance of the compound was found to be low due to extensive binding to plasma proteins .

Result of Action

The compound corrects endothelial dysfunction in animal models of ischemia-reperfusion injury and in patients with cardiovascular risks . It prevents ischemia-reperfusion injury by reducing oxidative stress .

Safety and Hazards

This product is not for human or veterinary use .

Biochemical Analysis

Biochemical Properties

The compound plays a crucial role in biochemical reactions. It acts as a cofactor for endothelial nitric oxide synthase (NOS), promoting the synthesis of nitric oxide by facilitating electron transfer from the reductase domain of NOS to arginine . It also interacts with other enzymes and proteins, stabilizing the NOS dimer and enhancing substrate binding .

Cellular Effects

(6R,S)-5,6,7,8-Tetrahydrofolic Acid (hydrochloride) has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways and gene expression . It also impacts cellular metabolism, particularly in the context of nitric oxide production .

Molecular Mechanism

At the molecular level, the compound exerts its effects through binding interactions with biomolecules and changes in gene expression. When endothelial nitric oxide synthase is depleted of (6R,S)-5,6,7,8-Tetrahydrofolic Acid (hydrochloride), it synthesizes superoxide rather than nitric oxide .

Dosage Effects in Animal Models

The effects of (6R,S)-5,6,7,8-Tetrahydrofolic Acid (hydrochloride) vary with different dosages in animal models. It has been shown to correct endothelial dysfunction in animal models of ischemia reperfusion injury (IRI) and in patients with cardiovascular risks .

Metabolic Pathways

(6R,S)-5,6,7,8-Tetrahydrofolic Acid (hydrochloride) is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels .

properties

IUPAC Name

(2S)-2-[[4-[(2-amino-4-oxo-6,7-dihydro-3H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid;trihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N7O6.3ClH/c20-19-25-15-14(17(30)26-19)23-11(8-22-15)7-21-10-3-1-9(2-4-10)16(29)24-12(18(31)32)5-6-13(27)28;;;/h1-4,11-12,21H,5-8H2,(H,24,29)(H,27,28)(H,31,32)(H3,20,22,25,26,30);3*1H/t11?,12-;;;/m0.../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKSBUMDMTVSGRA-WMBFYOGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N=C2C(=O)NC(=NC2=N1)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(N=C2C(=O)NC(=NC2=N1)N)CNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24Cl3N7O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

552.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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